molecular formula C8H16ClNO2 B031803 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride CAS No. 49637-21-0

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Cat. No. B031803
CAS RN: 49637-21-0
M. Wt: 193.67 g/mol
InChI Key: ZEWPJQOFVHRHKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study discusses the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including 4-(pyrrolidin-1-yl)butanoic acid hydrochloride. The synthesis involved a diastereoselective route using rhodium-catalyzed asymmetric 1,4-addition (Procopiou et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using X-ray diffraction, demonstrating significant insights into the structural aspects of such compounds (Naveen et al., 2016).

Chemical Reactions and Properties

The compound's reactivity, including its participation in various chemical reactions, is highlighted in studies. For example, a study on pyrrolidin-1-yl-4-t-butylcyclohexene shows the compound's capability to undergo diverse chemical transformations, which can be related to 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (Fabrissin et al., 1980).

Physical Properties Analysis

Studies focusing on similar compounds provide insights into the physical properties, like solubility and crystal structure, which can be extrapolated to understand 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (G. Radha et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions and interactions with other chemical entities, can be inferred from studies on structurally similar compounds, such as 4-(pyrrolidin-1-yl)pyridine-catalyzed reactions (Sano et al., 2006).

Scientific Research Applications

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The synthetic strategies used for these compounds include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

For instance, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

In another study, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

For instance, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

In another study, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-pyrrolidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h1-7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWPJQOFVHRHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564742
Record name 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

CAS RN

49637-21-0
Record name 1-Pyrrolidinebutanoic acid, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-1-yl)butanoic acid hydrochloride
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Synthesis routes and methods I

Procedure details

30.0 g. (0.13 mole) of Methyl γ-iodobutyrate (Blicke et al., J. Am. Chem. Soc. 63, 2488 (1941)) was combined with 36 g. of pyrrolidine in 300 ml. of benzene, heated at 60°C. for 0.5 hour and stirred at room temperature for 16 hours. A dark orange layer formed. The benzene solution was decanted, concentrated and distilled (b.p. 100°C. at 15 mm Hg) to give 10 g. of colorless liquid. The infrared and nuclear magnetic resonance spectra indicated the product to be methyl γ-pyrrolidino-butyrate. This material was dissolved in 100 ml. of 18% hydrochloric acid and heated at reflux for 28 hours. The solution was concentrated under reduced pressure to give a semi-solid which was triturated with acetone and filtered. Recrystallization from acetic acid/acetone gave 8.3 g. (33%) of the desired acid hydrochloride as colorless crystals, m.p. 126°-127°C. The infrared and nuclear magnetic resonance spectra were consistent with the proposed structure.
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Synthesis routes and methods II

Procedure details

30.0 g. (0.13 mole) of Methyl γ-iodobutyrate (F.F. Blicke, W.B. Wright and M.F. Zienty, J. Amer. Chem. Soc. 63, 2488 (1941) was combined with 36 g. of pyrrolidine (Aldrich) in 300 ml. of benzene, heated at 60° for 0.5 hour and stirred at room temperature for 16 hours. A dark orange layer formed. The benzene solution was decanted, concentrated and distilled (b.p. 100° at 15 mm Hg) to give 10 g. of colorless liquid. The infrared and nmr spectra indicated that product to be methyl Γ-pyrrolidinobutyrate. This material was dissolved in 100 ml. of 18% hydrochloric acid and heated at reflux for 28 hours. The solution was concentrated under reduced pressure to give a semi-solid which was triturated with acetone and filtered. Recrystallization from acetic acid/acetone gave 8.3 g. (33%) of the desired acid hydrochloride as colorless crystals, m.p. 126°-127°. The infrared and nmr spectra are consistent with the proposed structure.
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